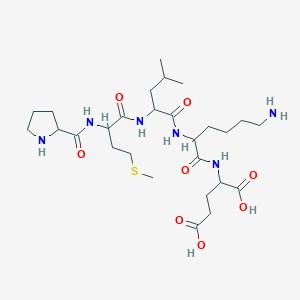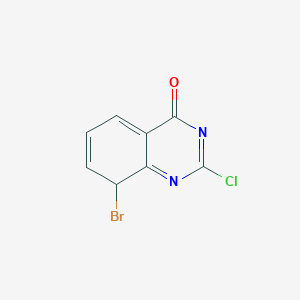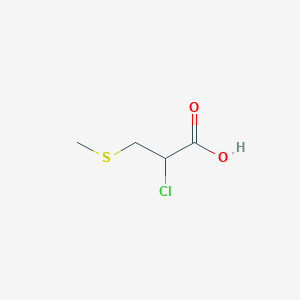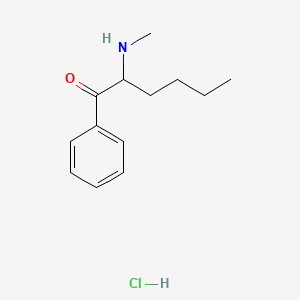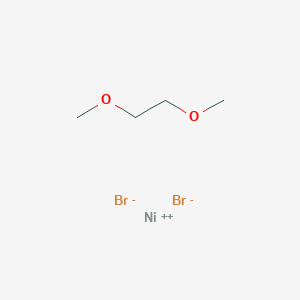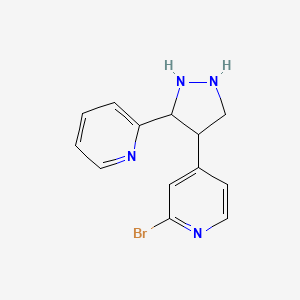
2-Bromo-4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridine is an organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a bromine atom and a pyrazolidinyl group attached to a pyridine ring, making it a valuable molecule for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridine typically involves the reaction of 2-bromo-4-methylpyridine with appropriate reagents to introduce the pyrazolidinyl group. One optimized method starts from 2-fluoro-4-methylpyridine, which avoids the use of palladium as a catalyst and increases the overall yield significantly . The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as copper or nickel complexes.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反应分析
Types of Reactions
2-Bromo-4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithiums or organomagnesiums.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Organolithium or organomagnesium reagents in anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridine derivatives, while coupling reactions can produce complex biaryl compounds.
科学研究应用
2-Bromo-4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific pathways.
作用机制
The mechanism of action of 2-Bromo-4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain kinases or interact with nucleic acids, leading to changes in cellular functions .
相似化合物的比较
Similar Compounds
2-Bromo-4-methylpyridine: A precursor in the synthesis of the target compound.
2-Fluoro-4-methylpyridine: Used in an optimized synthesis route.
1H-Pyrazolo[3,4-b]pyridines: A related class of compounds with similar structural features and applications.
Uniqueness
2-Bromo-4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity
属性
分子式 |
C13H13BrN4 |
|---|---|
分子量 |
305.17 g/mol |
IUPAC 名称 |
2-bromo-4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridine |
InChI |
InChI=1S/C13H13BrN4/c14-12-7-9(4-6-16-12)10-8-17-18-13(10)11-3-1-2-5-15-11/h1-7,10,13,17-18H,8H2 |
InChI 键 |
GRMYNZSGBKZDCG-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(NN1)C2=CC=CC=N2)C3=CC(=NC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


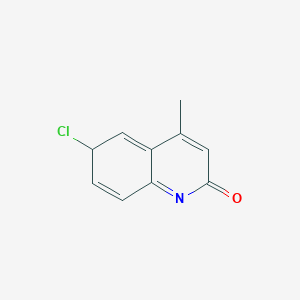
![N,N'-dimethyl-N'-[[3-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]pyrazolidin-4-yl]methyl]ethane-1,2-diamine](/img/structure/B12356149.png)
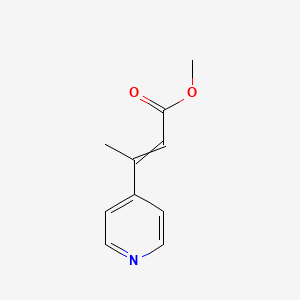
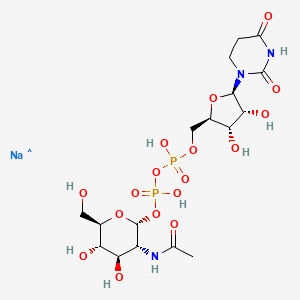
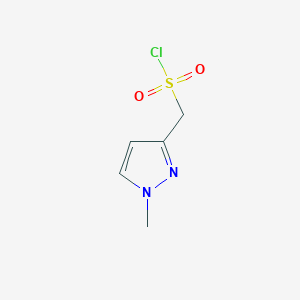
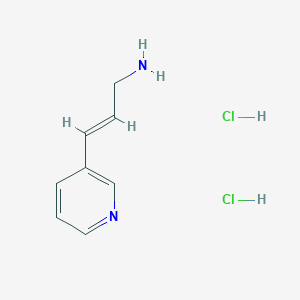
![5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12356194.png)

![4-[(2-Methylphenyl)methoxy]piperidine](/img/structure/B12356208.png)
